3-(2-Bromo-2-propenyl)benzoic acid
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Overview
Description
3-(2-Bromo-2-propenyl)benzoic acid is an organic compound with the molecular formula C10H9BrO2 and a molecular weight of 241.08 g/mol It is a derivative of benzoic acid, where the benzene ring is substituted with a 2-bromo-2-propenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-2-propenyl)benzoic acid can be achieved through several methods. One common approach involves the bromination of 3-(2-propenyl)benzoic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-2-propenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The propenyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: 3-(2-Hydroxy-2-propenyl)benzoic acid.
Oxidation: 3-(2-Carboxy-2-propenyl)benzoic acid.
Reduction: 3-(2-Propyl)benzoic acid.
Scientific Research Applications
3-(2-Bromo-2-propenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-2-propenyl)benzoic acid involves its interaction with various molecular targets. The bromine atom and the propenyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-2-propenyl)benzoic acid
- 3-(2-Iodo-2-propenyl)benzoic acid
- 3-(2-Fluoro-2-propenyl)benzoic acid
Comparison
3-(2-Bromo-2-propenyl)benzoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a versatile intermediate in organic synthesis. Additionally, the propenyl group provides a site for further functionalization, enhancing its utility in various applications .
Properties
IUPAC Name |
3-(2-bromoprop-2-enyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6H,1,5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEFVZDLNPPIRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641263 |
Source
|
Record name | 3-(2-Bromoprop-2-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732249-24-0 |
Source
|
Record name | 3-(2-Bromoprop-2-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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